Kinase Inhibition Potency: Class-Level VEGFR2 Activity of Imidazo[1,2-b]pyridazine Benzamides
The imidazo[1,2-b]pyridazine class to which this compound belongs has established, quantifiable potency against human VEGFR2 kinase. The foundational series reported by Miyamoto et al. demonstrated IC50 values ranging from 7.1 nM to >10,000 nM, depending on substitution pattern [1]. The lead compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) exhibited a VEGFR2 IC50 of 7.1 nM and a PDGFRβ IC50 of 15 nM, establishing a 2.1-fold selectivity window for the class [1]. Compounds in this series that incorporate a 2-chloro-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl core represent a sub-series with distinct hinge-binding geometry, suggesting retained VEGFR2 activity with potentially altered selectivity compared to the 6-phenoxy-linked series [1].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in primary literature; belongs to imidazo[1,2-b]pyridazine class with demonstrated VEGFR2 IC50 values in the low nanomolar range for optimized members. |
| Comparator Or Baseline | Compound 6b: N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide; VEGFR2 IC50 = 7.1 nM; PDGFRβ IC50 = 15 nM [1]. |
| Quantified Difference | The shift from a 6-phenoxy to a 6-methoxy-2-aryl substitution pattern represents a distinct chemotype within the class. Specific VEGFR2 IC50 for this compound requires independent determination; class-level inference suggests potential low nanomolar activity based on the conserved hinge-binding scaffold. |
| Conditions | Human VEGFR2 kinase assay using AlphaScreen technology; recombinant kinase domain; ATP concentration at Km [1]. |
Why This Matters
This establishes the baseline expectation for VEGFR2 potency within this chemical series, justifying compound selection for angiogenesis research, while highlighting the need for targeted profiling due to the lack of individual compound data.
- [1] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20 (24), 7051-7058. View Source
